molecular formula C23H16ClFN2O2 B2549569 (4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate CAS No. 338401-43-7

(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate

Cat. No.: B2549569
CAS No.: 338401-43-7
M. Wt: 406.84
InChI Key: JAHYOSOIIMCRJM-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a carbamate derivative featuring a quinoline core substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a carbamate-linked (4-fluorophenyl)methyl moiety. This structure combines electron-withdrawing substituents (Cl, F) with a planar quinoline scaffold, which is often associated with bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c24-17-9-7-16(8-10-17)21-13-22(19-3-1-2-4-20(19)26-21)27-23(28)29-14-15-5-11-18(25)12-6-15/h1-13H,14H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHYOSOIIMCRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)NC(=O)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.

    Formation of the Carbamate Group: The carbamate group is formed by reacting the quinoline derivative with (4-fluorophenyl)methyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including (4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, exhibit significant antimicrobial properties. Quinoline derivatives have been studied for their effectiveness against various bacterial strains and fungi. A study highlighted that modifications in the quinoline structure can enhance antimicrobial efficacy, suggesting that this compound may serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition

The compound may function as an inhibitor of specific enzymes involved in disease pathways. For example, quinoline derivatives have been shown to inhibit topoisomerases and kinases, which are critical in cancer cell proliferation . The presence of the carbamate group in this compound could enhance its binding affinity to these targets.

Interaction with Biological Targets

Studies have indicated that compounds with similar structures can interact with serotonin receptors and other neurotransmitter systems, potentially leading to applications in treating neurological disorders . This interaction is vital for designing drugs aimed at conditions like depression and anxiety.

Comparative Studies

To understand the efficacy of this compound compared to other compounds, a table summarizing key findings from various studies is presented below.

Compound NameActivity TypeEfficacy LevelReference
This compoundAntimicrobialModerate
Quinoline Derivative AAntimalarialHigh
Quinoline Derivative BEnzyme InhibitionSignificant
Quinoline Derivative CNeurotransmitter ModulationModerate

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of quinoline derivatives, including those similar to this compound. The study involved testing against various bacterial strains, revealing promising results particularly against Gram-positive bacteria .

Case Study 2: Antimalarial Screening

In another study focusing on antimalarial activity, compounds derived from quinolines were screened for their ability to inhibit the growth of Plasmodium falciparum in vitro. The results indicated that modifications in the phenyl substituents significantly impacted activity levels, suggesting that this compound could be a candidate for further investigation .

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring and carbamate group can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes at the molecular level.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is structurally distinct from other carbamates and quinoline derivatives due to its unique substitution pattern. Key analogs include:

Compound Name Core Structure Substituents Functional Group Key Differences
Target Compound Quinoline 2-(4-chlorophenyl), 4-carbamate-linked (4-fluorophenyl)methyl Carbamate Combines quinoline with fluorinated benzyl carbamate.
Phenyl N-(4-chlorophenyl)carbamate () Phenyl 4-chlorophenyl Carbamate Simpler structure; lacks quinoline and fluorophenyl groups.
(4-Chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate () Phenyl 3,4-dichlorophenyl, 4-chlorophenylmethyl Carbamate Dichlorophenyl substitution may enhance lipophilicity but reduce metabolic stability compared to fluorophenyl.
K600-0221 () Quinoline 2-(4-fluorophenyl), 4-carboxamide-linked (4-chlorophenyl)methyl Carboxamide Carboxamide replaces carbamate, altering hydrogen-bonding capacity.
Pyrazole-linked carbamate () Pyrazole 4-chlorophenyl, sulfanyl group Carbamate Sulfanyl pyrazole core introduces potential redox activity.

Key Observations :

  • Fluorine vs. Chlorine : The (4-fluorophenyl)methyl group in the target compound likely improves metabolic stability compared to chlorinated analogs, as fluorine is less prone to oxidative metabolism .
  • Quinoline Core: The quinoline scaffold may enhance π-π stacking interactions in biological targets compared to phenyl or pyrazole cores in other analogs .

Physicochemical Properties

Lipophilicity (log k) is a critical parameter influencing bioavailability. highlights that carbamates with halogenated aryl groups exhibit higher log k values due to increased hydrophobicity. For example:

  • 4-Chloro-2-aryl carbamates (): log k ≈ 3.2–4.1 (depending on substituents).
  • Fluorophenyl analogs : Expected log k ~3.5–3.8, balancing fluorine’s electronegativity with aryl hydrophobicity .
  • Dichlorophenyl carbamates (): Higher log k (~4.0–4.5) due to additional chlorine atoms .

The target compound’s log k is anticipated to be intermediate, as fluorine’s smaller size and lower hydrophobicity compared to chlorine may moderate lipophilicity.

Stability and Reactivity

  • Electron-Withdrawing Effects: The 4-chlorophenyl and 4-fluorophenyl groups stabilize the carbamate via electron withdrawal, reducing hydrolysis rates compared to non-halogenated analogs .
  • Intramolecular Interactions: notes that halogenated acetamides form stabilizing hydrogen bonds (e.g., C—H···O), which may extend to the target compound’s carbamate group .

Biological Activity

The compound (4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H16_{16}ClF N1_{1}O2_{2}
  • Molecular Weight : 335.79 g/mol

The presence of the fluorophenyl and chlorophenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory activity through various in vitro assays, indicating a potential role in modulating inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50_{50} / EC50_{50}Reference
AChE InhibitionNeurotransmitter regulation0.69 μM
BChE InhibitionNeurotransmitter regulation0.51 μM
AntimicrobialVarious bacterial strainsVaries
Anti-inflammatoryCytokine productionVaries

Case Studies

  • Neuroprotective Effects : A study conducted on the neuroprotective effects of the compound demonstrated significant improvements in cognitive function in animal models of Alzheimer's disease. The compound was administered over a period of four weeks, showing a marked reduction in cognitive decline, attributed to its AChE inhibitory activity.
  • Antimicrobial Efficacy : In vitro tests against Mycobacterium tuberculosis showed promising results, with the compound exhibiting bactericidal activity at concentrations lower than those required for traditional antibiotics. This suggests potential as an alternative treatment option for resistant strains of tuberculosis .
  • In Vivo Toxicity Studies : Toxicity assessments were performed using Vero cells to determine the safety profile of the compound. Results indicated that up to 100 μg/mL concentration did not significantly affect cell viability, suggesting a favorable safety margin for further development .

Q & A

Q. What are the recommended synthetic routes for (4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Quinoline Core Formation: Condensation of substituted anilines with ketones or aldehydes under acidic conditions to form the quinoline scaffold .
  • Carbamate Linkage: Coupling the quinoline intermediate with (4-fluorophenyl)methyl chloroformate using a base (e.g., triethylamine) in anhydrous solvents like dichloromethane .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to identify byproducts.
  • Adjust temperature (e.g., 0–25°C for carbamate coupling to minimize side reactions) and solvent polarity (e.g., DMF for solubility) .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Confirm regiochemistry of substituents (e.g., 1H^1H NMR for aromatic protons, 13C^{13}C NMR for carbamate carbonyl at ~155 ppm) .
    • HRMS: Verify molecular ion peaks ([M+H]+^+) with mass accuracy <5 ppm .
  • Chromatography:
    • HPLC: Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .

Q. What formulation strategies improve aqueous solubility for in vitro bioassays?

Methodological Answer:

  • Co-solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with surfactants (e.g., 0.1% Tween-80) to prevent aggregation .
  • Lipid-Based Carriers: Use liposomes or cyclodextrins for sustained release in cellular assays .
  • pH Adjustment: For ionizable groups, adjust buffer pH to enhance solubility (e.g., phosphate buffer at pH 7.4) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the compound’s molecular conformation and intermolecular interactions?

Methodological Answer:

  • Data Collection: Use synchrotron radiation or high-resolution diffractometers (e.g., Bruker D8 Venture) to collect data at 100 K .
  • Structure Solution: Apply SHELXD for phase determination via dual-space methods, followed by SHELXL for refinement with anisotropic displacement parameters .
  • Interaction Analysis: Identify hydrogen bonds (e.g., N–H···O carbamate interactions) and π-π stacking between quinoline and fluorophenyl groups using Mercury software .

Q. How to resolve contradictions in reported bioactivity data across assay systems?

Methodological Answer:

  • Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Compound Stability: Verify integrity in assay media via LC-MS; degradation products (e.g., hydrolyzed carbamate) may explain variability .
  • Buffer Compatibility: Test activity in different buffers (e.g., Tris vs. HEPES) to rule out pH- or salt-dependent effects .

Q. What strategies guide structure-activity relationship (SAR) studies for the quinoline-carbamate scaffold?

Methodological Answer:

  • Substituent Variation:
    • Replace 4-fluorophenyl with electron-withdrawing groups (e.g., CF3_3) to enhance metabolic stability .
    • Modify the quinoline 2-position (e.g., Br for halogen bonding) to optimize target binding .
  • Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., carbamate as a hydrogen bond acceptor) .
  • In Silico Screening: Dock analogs into target proteins (e.g., p38 MAPK) to prioritize synthesis .

Q. What computational methods predict metabolism and toxicity profiles?

Methodological Answer:

  • Metabolism Prediction:
    • Use SwissADME to identify labile sites (e.g., carbamate hydrolysis) and cytochrome P450 isoforms involved .
  • Toxicity Profiling:
    • Apply ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., quinoline-related DNA intercalation) .
    • Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

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